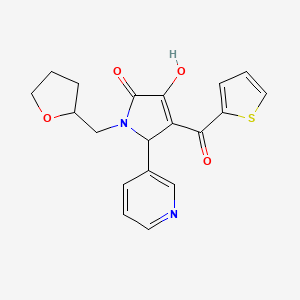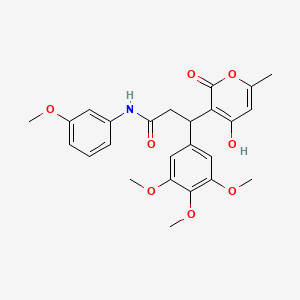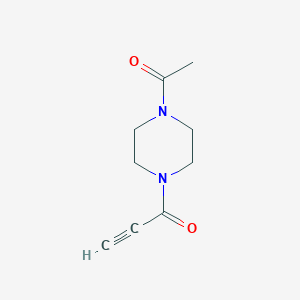![molecular formula C23H29N5O3 B14940609 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide](/img/structure/B14940609.png)
2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide is a complex organic compound that features a combination of piperazine and naphthyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide typically involves multiple steps:
-
Formation of the Piperazine Derivative
Starting Material: 4-methylpiperazine
Reaction: Acylation with acetic anhydride to form 2-(4-methylpiperazino)acetyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine at low temperatures to prevent decomposition.
-
Coupling with Naphthyl Acetamide
Starting Material: 1-naphthylamine
Reaction: Acylation with acetic anhydride to form N1-(1-naphthyl)acetamide.
Conditions: The reaction is typically performed under reflux conditions with a suitable solvent like dichloromethane.
-
Final Coupling
Reaction: The piperazine derivative is coupled with N1-(1-naphthyl)acetamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is carried out at room temperature in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the piperazine and naphthyl groups.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Carried out in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the carbonyl groups.
-
Substitution
Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines.
Conditions: Carried out in polar aprotic solvents.
Products: Substituted derivatives at the piperazine or naphthyl positions.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Potential precursor for the synthesis of novel polymers and materials.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Therapeutic Agents: Explored as a potential drug candidate for treating neurological disorders.
Drug Delivery: Used in the design of drug delivery systems due to its structural properties.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.
Pharmaceuticals: Employed in the development of new pharmaceutical formulations.
作用機序
The mechanism of action of 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s piperazine moiety allows it to bind to receptor sites, while the naphthyl group enhances its hydrophobic interactions. This dual interaction can modulate the activity of the target proteins, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-(4-methylpiperazino)pyrimidine: Known for its interaction with serotonin receptors.
Naphthylacetamide derivatives: Studied for their anti-inflammatory and analgesic properties.
Uniqueness
2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide is unique due to its combined piperazine and naphthyl structures, which provide a versatile framework for interaction with various biological targets. This dual functionality is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
特性
分子式 |
C23H29N5O3 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
2-[1-[2-(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H29N5O3/c1-26-11-13-27(14-12-26)16-22(30)28-10-9-24-23(31)20(28)15-21(29)25-19-8-4-6-17-5-2-3-7-18(17)19/h2-8,20H,9-16H2,1H3,(H,24,31)(H,25,29) |
InChIキー |
UYJVQRLAVFKARB-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B14940530.png)

![9'-fluoro-7'-methyl-6',7'-dihydro-1'H-spiro[cyclopentane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B14940541.png)
![4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940543.png)
![2-methyl-3-(naphthalen-1-ylmethyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14940551.png)
![N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide](/img/structure/B14940553.png)

![1-benzyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14940581.png)
![1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone](/img/structure/B14940584.png)
![N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940595.png)
![3-[9-(4-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]-N,N-dimethylpropan-1-amine](/img/structure/B14940601.png)
![(R)(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol](/img/structure/B14940617.png)


